![molecular formula C11H13ClOS B13929576 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)
2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride is an organic compound with the molecular formula C11H13ClOS. It is a derivative of propanoyl chloride and contains a phenylmethylthio group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride typically involves the reaction of 2-methylpropanoyl chloride with benzyl mercaptan. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction can be represented as follows:
2-Methylpropanoyl chloride+Benzyl mercaptan→2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Amides, esters, and thioesters.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride involves the reactivity of the acyl chloride group. The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. The phenylmethylthio group can also participate in oxidation and reduction reactions, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropanoyl chloride: Lacks the phenylmethylthio group.
Benzoyl chloride: Contains a benzoyl group instead of the 2-methyl-2-[(phenylmethyl)thio] group.
2-Methyl-2-phenylpropanoyl chloride: Contains a phenyl group instead of the phenylmethylthio group.
Uniqueness
2-Methyl-2-[(phenylmethyl)thio]Propanoyl chloride is unique due to the presence of both the 2-methylpropanoyl and phenylmethylthio groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and research applications.
Eigenschaften
Molekularformel |
C11H13ClOS |
|---|---|
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
2-benzylsulfanyl-2-methylpropanoyl chloride |
InChI |
InChI=1S/C11H13ClOS/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
HQPDBGWHKDKFKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)Cl)SCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


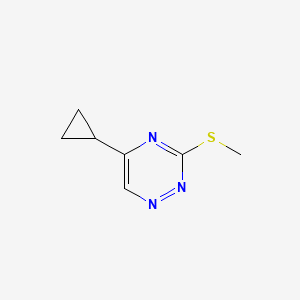
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)
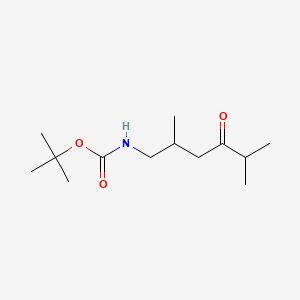
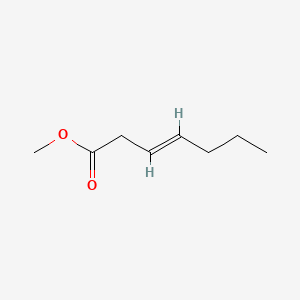


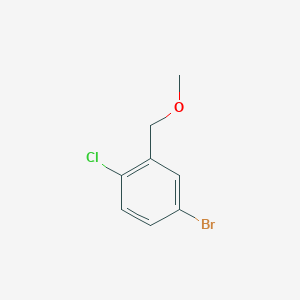
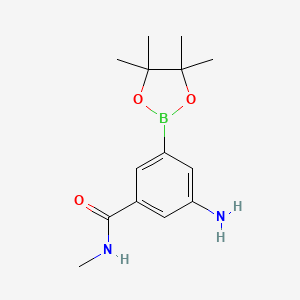
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
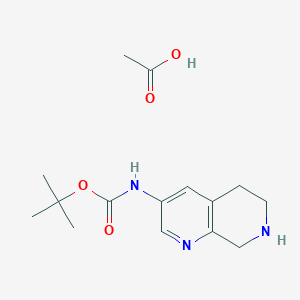
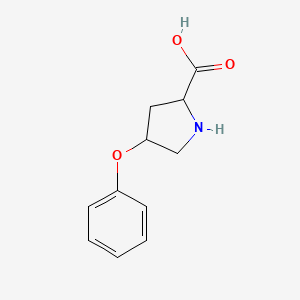
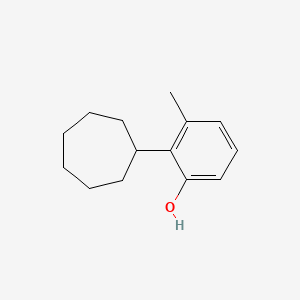

![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
